
3-(4-Hydroxy-3-methoxybenzyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hidroxi-3-metoxibencil)indolin-2-ona es un compuesto que pertenece a la clase de derivados de la indolin-2-ona. Estos compuestos son conocidos por sus diversas actividades biológicas y se encuentran a menudo en varios productos naturales. La estructura de la 3-(4-Hidroxi-3-metoxibencil)indolin-2-ona consiste en un núcleo de indolin-2-ona sustituido con un grupo 4-hidroxi-3-metoxibencil en la tercera posición.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(4-Hidroxi-3-metoxibencil)indolin-2-ona se puede lograr a través de varias rutas sintéticas. Un método común implica el acoplamiento de tres componentes de isatina N-protegida, precursor de arino y 1,3-ciclodiona en condiciones libres de metales . Este método proporciona una amplia variedad de 3-hidroxiindolin-2-onas con buenos rendimientos. Otro enfoque implica la hidroxilación asimétrica catalítica de oxindoles mediante oxígeno molecular utilizando un catalizador de transferencia de fase .
Métodos de Producción Industrial
En un entorno industrial, la producción de 3-(4-Hidroxi-3-metoxibencil)indolin-2-ona puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(4-Hidroxi-3-metoxibencil)indolin-2-ona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en diferentes posiciones en el núcleo de la indolin-2-ona.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los nucleófilos se utilizan en diversas condiciones.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir hidroxiindolin-2-onas.
Aplicaciones Científicas De Investigación
3-(4-Hidroxi-3-metoxibencil)indolin-2-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto exhibe actividades biológicas como propiedades antiinflamatorias y antioxidantes.
Medicina: Tiene aplicaciones terapéuticas potenciales en el tratamiento de diversas enfermedades debido a sus actividades biológicas.
Industria: El compuesto se utiliza en el desarrollo de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción de la 3-(4-Hidroxi-3-metoxibencil)indolin-2-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Por ejemplo, puede inhibir la producción de citoquinas proinflamatorias al interferir con vías de señalización como las vías Akt, MAPK y NF-κB .
Comparación Con Compuestos Similares
Compuestos Similares
3-Hidroxi-3-((3-metil-4-nitroisoxazol-5-il)metil)indolin-2-ona: Este compuesto se prepara mediante una reacción de Henry sin catalizador y exhibe actividades biológicas similares.
3-(3-Hidrofenil)indolin-2-ona: Conocido por su actividad antiinflamatoria, este compuesto inhibe la producción de óxido nítrico y citoquinas proinflamatorias.
Unicidad
3-(4-Hidroxi-3-metoxibencil)indolin-2-ona es único debido a su patrón de sustitución específico, que imparte actividades biológicas y reactividad química distintas. Su combinación de grupos hidroxilo y metoxilo en la porción bencílica contribuye a sus propiedades únicas en comparación con otros derivados de indolin-2-ona.
Propiedades
Fórmula molecular |
C16H15NO3 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
3-[(4-hydroxy-3-methoxyphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H15NO3/c1-20-15-9-10(6-7-14(15)18)8-12-11-4-2-3-5-13(11)17-16(12)19/h2-7,9,12,18H,8H2,1H3,(H,17,19) |
Clave InChI |
IMVRROIQNCZQNE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC2C3=CC=CC=C3NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


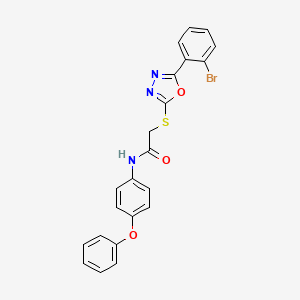
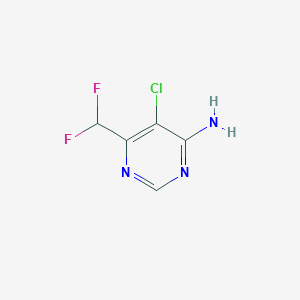
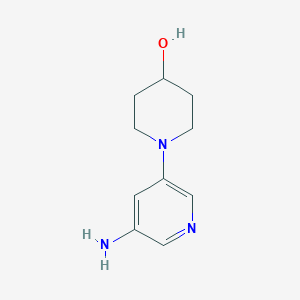
![3-Isopropyl-1-methyl-4-(propan-2-ylidene)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B11777242.png)
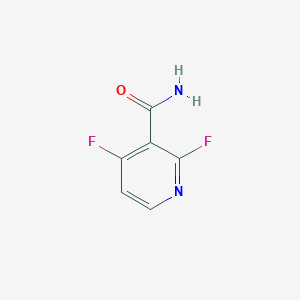
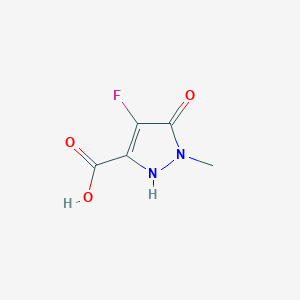
![Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11777247.png)
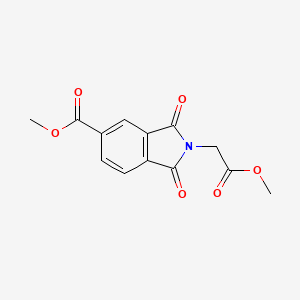
![Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone](/img/structure/B11777263.png)
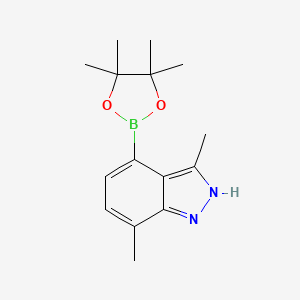
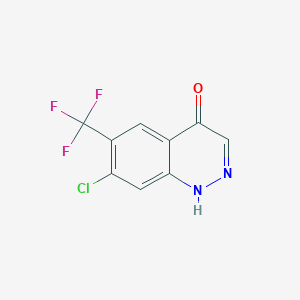
![2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole](/img/structure/B11777301.png)

![N,N-Dimethylbenzo[d]isothiazol-3-amine](/img/structure/B11777324.png)
